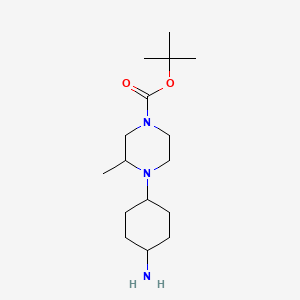
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate is a chemical compound with potential applications in biochemical research. It is known for its unique structure, which includes a tert-butyl group, an aminocyclohexyl group, and a piperazine ring. This compound is of interest due to its potential use in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with trans-4-aminocyclohexylmethylcarbamate under specific conditions. The reaction is carried out in a solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl trans-4-aminocyclohexylmethylcarbamate: Shares a similar structure but lacks the piperazine ring.
Tert-butyl (4-aminocyclohexyl)carbamate: Another related compound with a similar core structure but different functional groups.
Uniqueness
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate is unique due to its combination of a tert-butyl group, an aminocyclohexyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminocyclohexyl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h12-14H,5-11,17H2,1-4H3 |
InChI Key |
WXZSVLSBDMBFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2CCC(CC2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















